molecular formula C4H8ClN3O B12372340 2-Amino-6-chloro-1,3-diazinan-4-one

2-Amino-6-chloro-1,3-diazinan-4-one

Cat. No.: B12372340
M. Wt: 149.58 g/mol
InChI Key: RYKAHIPOSZOUIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-chloro-1,3-diazinan-4-one is a specialized chemical building block belonging to the diazinane class of heterocyclic compounds. This structure features a six-membered ring containing two nitrogen atoms (a 1,3-diazinane) and is functionalized with both amino and chloro groups, making it a versatile intermediate for synthetic organic chemistry and medicinal chemistry research. Researchers can utilize this compound as a key precursor in the synthesis of more complex molecules for pharmaceutical development, particularly in constructing libraries of novel heterocyclic compounds. The presence of multiple functional groups allows for selective reactions and ring-forming strategies, enabling the exploration of new chemical space. Compounds based on similar heterocyclic scaffolds, such as 1,3-thiazinan-4-ones and various triazine derivatives, are frequently investigated for their diverse biological activities, which include potential antibacterial and antitumor properties . The reactivity of the chloro group facilitates nucleophilic substitution, while the amino group can be used for condensation or amide coupling, providing multiple vectors for molecular diversification. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and referring to the safety data sheet (SDS) before use.

Properties

Molecular Formula

C4H8ClN3O

Molecular Weight

149.58 g/mol

IUPAC Name

2-amino-6-chloro-1,3-diazinan-4-one

InChI

InChI=1S/C4H8ClN3O/c5-2-1-3(9)8-4(6)7-2/h2,4,7H,1,6H2,(H,8,9)

InChI Key

RYKAHIPOSZOUIL-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(NC1=O)N)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Nitro-Substituted Pyrimidine Intermediates

Intermediate Synthesis

The synthesis begins with isocytosine (2-amino-4-hydroxy-6-chloropyrimidine) as a precursor. Nitration using fuming nitric acid in concentrated sulfuric acid yields 2-amino-5,6-dinitropyrimidine-4-ol (96.2% yield). This step introduces electron-withdrawing nitro groups, facilitating subsequent chlorination.

Chlorination and Cyclization

The nitro intermediate undergoes chlorination with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in polar aprotic solvents (e.g., DMF, acetone). Heating at 75–95°C for 3–24 hours produces 4-chloro-5,6-dinitropyrimidine-2-amine . Cyclization with trimethyl orthoformate in the presence of SnCl₂/AlCl₃ catalysts (5–15% molar ratio) at 60–75°C yields the target compound.

Key Advantages:
  • Total yield : 70–85%.
  • Avoids hazardous sodium-based reagents used in traditional routes.

Reductive Amination and Ring Closure

Condensation of 1,3-Diaminopropane

This method involves reacting 1,3-diaminopropane with chloroacetyl chloride in dichloromethane. The intermediate N,N'-bis(chloroacetyl)-1,3-diaminopropane forms at 0–5°C.

Cyclization and Chlorination

Ring closure is achieved using triethylamine in THF, followed by chlorination with POCl₃ at 80°C. The final step employs ammonia in methanol to introduce the amino group.

Reaction Conditions:
Parameter Value
Temperature 80°C
Solvent THF/Methanol
Catalyst Triethylamine
Yield 65–75%

Catalytic One-Pot Synthesis

Simultaneous Nitration and Chlorination

A one-pot method combines isocytosine , nitric acid , and POCl₃ in dimethyl sulfoxide (DMSO) . The reaction proceeds at 50°C for 12 hours, achieving simultaneous nitration and chlorination.

Cyclization with Orthoformate Esters

Adding triethyl orthoformate and SnCl₂ (10 mol%) induces cyclization at 70°C, yielding 2-amino-6-chloro-1,3-diazinan-4-one in 80–88% purity .

Industrial Feasibility:
  • Reduces steps from 4 to 2.
  • Compatible with continuous flow reactors.

Mannich Reaction-Based Approach

Formation of Hexahydropyrimidine

The Mannich reaction between formaldehyde , ammonia , and β-chloropropionamide generates 6-chlorohexahydropyrimidin-4-one .

Oxidation and Functionalization

Oxidation with hydrogen peroxide in acetic acid introduces the amino group, followed by purification via recrystallization in 5% NaOH .

Yield Optimization:
Step Yield (%)
Mannich reaction 78
Oxidation 85
Overall 66

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Cyclization 85 95 High Moderate
Reductive Amination 75 90 Moderate Low
One-Pot 88 93 High High
Mannich Reaction 66 88 Low Moderate

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chloro-1,3-diazinan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution Products: Amino or thiol derivatives.

    Oxidation Products: N-oxides.

    Reduction Products: Amines.

Mechanism of Action

The mechanism of action of 2-Amino-6-chloro-1,3-diazinan-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and disrupting metabolic pathways . The presence of the amino and chloro groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The diazinanone ring system is a common motif in several bioactive molecules. Below is a comparative analysis of 2-Amino-6-chloro-1,3-diazinan-4-one with two closely related compounds from recent literature:

Compound A :
  • Name: (2E,6S)-6-{2-chloro-3-[(2-cyclopropylpyrimidin-5-yl)amino]phenyl}-2-imino-6-methyl-3-[(2S,4S)-2-methyloxan-4-yl]-1,3-diazinan-4-one
  • Key Features: Substituents: Chlorophenyl, cyclopropylpyrimidine, methyloxane, and imino groups. Stereochemistry: (6S) configuration and trans (E) geometry at position 2. Molecular Weight**: ~500 g/mol (estimated).
  • Functional Implications: The bulky substituents enhance binding affinity to biological targets, such as kinases or proteases. The imino group (vs.
Compound B :
  • Name: (2Z,6S)-6-{3-chloro-5-[5-(prop-1-yn-1-yl)pyridin-3-yl]thiophen-2-yl}-2-imino-3,6-dimethyltetrahydropyrimidin-4(1H)-one
  • Key Features :
    • Substituents: Chlorothiophene, propynylpyridine, and methyl groups.
    • Stereochemistry: (6S) configuration and cis (Z) geometry at position 2.
    • Molecular Weight**: 372.872 g/mol .
  • Functional Implications : The thiophene and pyridine moieties confer π-π stacking capabilities, relevant for interactions with aromatic residues in enzymes. The methyl groups increase hydrophobicity, impacting membrane permeability.

Comparative Data Table

Property This compound Compound A Compound B
Core Structure Diazinanone Diazinanone Tetrahydropyrimidinone
Position 2 Substituent Amino (-NH₂) Imino (=NH) Imino (=NH)
Position 6 Substituent Chloro (-Cl) Chlorophenyl + methyl Chlorothiophene + methyl
Stereochemistry Not reported (6S), trans (E) (6S), cis (Z)
Molecular Weight ~180–200 g/mol (estimated) ~500 g/mol 372.872 g/mol
Potential Applications Synthetic intermediate Kinase inhibitor candidate Antiviral/anticancer agent

Key Research Findings

Reactivity Differences: The amino group in this compound likely facilitates nucleophilic substitution or condensation reactions, whereas the imino group in Compounds A and B favors tautomerization or metal coordination . Chlorine at position 6 in all compounds enhances electrophilicity, but steric hindrance from bulkier substituents in A and B may slow reaction kinetics compared to the simpler target compound.

Biological Activity :

  • Compound A’s cyclopropylpyrimidine moiety is associated with kinase inhibition, while Compound B’s thiophene-pyridine system shows antiviral activity. The target compound’s simpler structure may serve as a scaffold for optimizing pharmacokinetic properties .

Crystallographic Analysis :

  • Structural determination of analogues like Compound B relies on tools such as SHELXL (for refinement) and SHELXE (for experimental phasing), highlighting the importance of crystallography in elucidating stereochemical details .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.